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molecular formula C16H13N5O2 B8547125 4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid

4-methyl-3-{[4-(pyrazin-2-yl)pyrimidin-2-yl]amino}benzoic acid

Cat. No. B8547125
M. Wt: 307.31 g/mol
InChI Key: ANBNNNPTJJPNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501424B2

Procedure details

4-methyl-3-(4-pyrazin-2-yl-pyrimidin-2-ylamino)-benzoic acid ethyl ester prepared in Preparation 11 was used instead of 4-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid ethyl ester according to the similar procedure to Preparation 19 to give the titled compound as yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:25])[C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([NH:12][C:13]2[N:18]=[C:17]([C:19]3[CH:24]=[N:23][CH:22]=[CH:21][N:20]=3)[CH:16]=[CH:15][N:14]=2)[CH:6]=1)C.C(OC(=O)C1C=CC(NC2N=C(C3C=NC=CC=3)C=CN=2)=CC=1)C>>[CH3:11][C:8]1[CH:9]=[CH:10][C:5]([C:4]([OH:25])=[O:3])=[CH:6][C:7]=1[NH:12][C:13]1[N:18]=[C:17]([C:19]2[CH:24]=[N:23][CH:22]=[CH:21][N:20]=2)[CH:16]=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)C)NC1=NC=CC(=N1)C1=NC=CN=C1)=O
Step Two
Name
4-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzoic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)NC1=NC=CC(=N1)C=1C=NC=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=O)O)C=C1)NC1=NC=CC(=N1)C1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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